molecular formula C12H15NO2 B13009115 2-(2-Methoxyphenyl)pyrrolidine-1-carbaldehyde

2-(2-Methoxyphenyl)pyrrolidine-1-carbaldehyde

Cat. No.: B13009115
M. Wt: 205.25 g/mol
InChI Key: OQHWJTDFVDFSAZ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)pyrrolidine-1-carbaldehyde is an organic compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a methoxyphenyl group attached to the pyrrolidine ring, with an aldehyde functional group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)pyrrolidine-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde group of 2-methoxybenzaldehyde reacting with the amine group of pyrrolidine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.

Major Products Formed

    Oxidation: 2-(2-Methoxyphenyl)pyrrolidine-1-carboxylic acid.

    Reduction: 2-(2-Methoxyphenyl)pyrrolidine-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxyphenyl)pyrrolidine-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxyphenyl group may also contribute to the compound’s overall biological activity by interacting with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenyl)pyrrolidine
  • 2-(2-Methoxyphenyl)pyrrolidine-2-carboxylic acid
  • 2-(2-Methoxyphenyl)pyrrolidine-1-methanol

Uniqueness

2-(2-Methoxyphenyl)pyrrolidine-1-carbaldehyde is unique due to the presence of both a methoxyphenyl group and an aldehyde functional group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-(2-methoxyphenyl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C12H15NO2/c1-15-12-7-3-2-5-10(12)11-6-4-8-13(11)9-14/h2-3,5,7,9,11H,4,6,8H2,1H3

InChI Key

OQHWJTDFVDFSAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CCCN2C=O

Origin of Product

United States

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